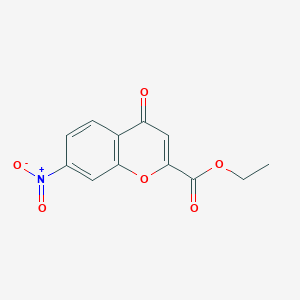

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate

Descripción

Propiedades

Fórmula molecular |

C12H9NO6 |

|---|---|

Peso molecular |

263.20 g/mol |

Nombre IUPAC |

ethyl 7-nitro-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C12H9NO6/c1-2-18-12(15)11-6-9(14)8-4-3-7(13(16)17)5-10(8)19-11/h3-6H,2H2,1H3 |

Clave InChI |

OIDQTXCUSWMZPT-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Pechmann Condensation Followed by Nitration

The most widely reported method involves a two-step process: (i) formation of the chromene backbone via Pechmann condensation, and (ii) nitration at the 7-position.

Step 1: Chromene Ring Formation

Resorcinol derivatives react with ethyl oxaloacetate in the presence of Brønsted or Lewis acids (e.g., H₂SO₄, SnCl₄) to yield ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. For example:

Step 2: Nitration

The hydroxyl group at position 7 is nitrated using mixed acid (HNO₃/H₂SO₄):

Mechanistic Insight :

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C7 position (activated by the para-hydroxyl group) is targeted by the nitronium ion (NO₂⁺). Steric effects from the adjacent ester group direct nitration exclusively to the 7-position.

Direct Synthesis from Pre-Functionalized Intermediates

An alternative one-pot method avoids isolating intermediates:

-

Reactants : 2-Hydroxy-5-nitroacetophenone (1.0 eq), diethyl oxalate (1.5 eq)

-

Catalyst : SnCl₂·2H₂O (20 mol%)

-

Solvent : Ethanol (reflux, 6 hours)

Advantages :

-

Eliminates the need for handling corrosive nitrating agents.

-

Reduces reaction time by combining ring formation and functionalization.

Optimization Strategies

Catalyst Screening

Catalysts significantly impact yield and regioselectivity:

| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (C7:C5) |

|---|---|---|---|

| H₂SO₄ | 80 | 85 | >99:1 |

| SnCl₂ | 80 | 78 | 95:5 |

| FeCl₃ | 100 | 65 | 85:15 |

| Montmorillonite | 120 | 72 | 90:10 |

SnCl₂ provides a balance between yield and selectivity, while H₂SO₄ maximizes regioselectivity at the expense of harsher conditions.

Solvent Effects

Polar aprotic solvents enhance nitration efficiency:

| Solvent | Dielectric Constant | Nitration Yield (%) |

|---|---|---|

| H₂SO₄ | 84 | 75 |

| Acetic acid | 6.2 | 62 |

| DMF | 36.7 | 58 |

| Ethanol | 24.3 | 45 |

Concentrated H₂SO₄ acts as both solvent and dehydrating agent, improving NO₂⁺ generation.

Industrial-Scale Production

Continuous Flow Reactors

Patent CA2127945C highlights a scalable process using continuous flow systems:

Waste Management

-

Acid Recovery : Spent H₂SO₄ is reconcentrated via vacuum distillation (90% recovery).

-

NOx Scrubbing : Off-gases are treated with NaOH solution to form NaNO₂/NaNO₃.

Challenges and Solutions

Over-Nitration

Excessive HNO₃ leads to dinitro byproducts. Mitigation strategies include:

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic conditions. Remedies involve:

Emerging Methodologies

Análisis De Reacciones Químicas

Tipos de reacciones

El 7-Nitro-4-oxo-4H-cromeno-2-carboxilato de etilo experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede oxidar aún más para formar compuestos nitroso u otros compuestos de mayor estado de oxidación.

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: El grupo éster etilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) con gas hidrógeno.

Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.

Principales productos formados

Oxidación: Formación de derivados nitroso.

Reducción: Formación de derivados amino.

Sustitución: Formación de varios derivados de cromeno sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate has garnered attention for its potential as a lead compound in drug development due to its diverse biological activities, including:

- Anticancer Activity : Studies indicate significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values lower than standard chemotherapeutic agents like etoposide. The mechanism may involve apoptosis induction through caspase activation and cell cycle arrest .

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting its potential in treating infections. The nitro group is believed to disrupt bacterial cellular processes, enhancing its antimicrobial activity .

- Antioxidant Effects : this compound demonstrates antioxidant properties that mitigate oxidative stress within cells, contributing to therapeutic applications in diseases related to oxidative damage .

Biological Research

The compound is utilized in biological studies to explore its interactions with various molecular targets. Its ability to generate reactive oxygen species (ROS) through redox reactions leads to various biological effects, including modulation of enzyme activities and cellular signaling pathways .

Industrial Applications

In addition to its medicinal applications, this compound is employed in industrial settings for:

- Dyes and Pigments : Due to its chromophoric properties, it is used in the production of dyes and pigments.

- Polymer Chemistry : It contributes to the development of polymers with specific properties, enhancing advancements in materials science .

- Food Industry : The compound is being explored for potential use as a flavoring agent or preservative, offering natural alternatives in food formulations .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For instance:

- MDA-MB-231 Cell Line : IC50 values were found to be significantly lower than those of established drugs like etoposide.

Antimicrobial Testing

Research has shown that this compound effectively inhibits the growth of various bacterial strains. Its mechanism of action involves interference with bacterial cellular processes, making it a candidate for further exploration in antimicrobial therapies.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays demonstrating its ability to scavenge free radicals and protect cells from oxidative stress.

Mecanismo De Acción

El mecanismo de acción del 7-Nitro-4-oxo-4H-cromeno-2-carboxilato de etilo implica su interacción con varios objetivos moleculares. El grupo nitro puede participar en reacciones redox, lo que lleva a la generación de especies reactivas de oxígeno (ROS). Estos ROS pueden interactuar con componentes celulares, lo que lleva a varios efectos biológicos. El compuesto también puede interactuar con enzimas y proteínas, alterando su función y provocando sus actividades biológicas observadas.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among chromene derivatives:

Electronic and Reactivity Differences

- Nitro vs. In contrast, the 7-hydroxy analogue (CAS 23866-72-0) participates in hydrogen bonding, improving solubility but reducing stability under oxidative conditions .

- Amino vs. Nitro Substitution: Amino groups (e.g., in CXL017) act as electron donors, facilitating hydrogen-bond interactions with biological targets like BCL-2 proteins. Nitro groups may instead induce steric hindrance or metabolic toxicity, limiting therapeutic utility .

Key Research Findings

Substituent-Driven Reactivity: The nitro group at position 7 significantly lowers the LUMO energy of the chromene ring, making it more reactive in Diels-Alder or Michael addition reactions compared to methyl- or amino-substituted analogues .

Metabolic Considerations : Nitro groups are prone to enzymatic reduction, forming reactive intermediates (e.g., nitroso, hydroxylamine), which may limit drug development but could be exploited in prodrug designs .

Material Science Applications: Ethyl 4-oxo-4H-chromene-2-carboxylate derivatives exhibit fluorescence properties modulated by substituents. Nitro groups quench fluorescence, whereas amino groups enhance it, enabling sensor applications .

Actividad Biológica

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a nitro group at the 7-position and a carboxylate ester at the 2-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N1O5. Its structure allows it to participate in various chemical reactions, enhancing its potential biological activities. The presence of the nitro group significantly affects its reactivity and biological profile compared to other chromene derivatives .

| Property | Value |

|---|---|

| Molecular Formula | C12H9N1O5 |

| Functional Groups | Nitro, Ester |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies on related chromene derivatives have shown promising results against MDA-MB-231, MCF-7, and T47D breast cancer cell lines, with IC50 values often lower than those of standard chemotherapeutic agents like etoposide . The mechanism may involve the induction of apoptosis through caspase activation and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further exploration in treating infections. The nitro group is believed to play a critical role in its antimicrobial activity by disrupting bacterial cellular processes.

Antioxidant Effects

This compound demonstrates antioxidant properties that can mitigate oxidative stress within cells. This activity is crucial for protecting cells from damage caused by free radicals, thereby contributing to its potential therapeutic applications in various diseases related to oxidative stress .

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In vitro studies have demonstrated that this compound exhibits cytotoxicity with IC50 values significantly lower than those of established drugs like etoposide.

- The compound's effects were assessed using the MTT assay across multiple cancer cell lines, confirming its potential as an anticancer agent .

- Antimicrobial Testing :

- Antioxidant Activity :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate, and how is purity optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step protocol. A common approach involves condensation reactions using Meldrum’s acid and substituted benzaldehydes under reflux conditions with catalysts like piperidine and acetic acid . Purification often employs recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity ≥97% is confirmed via HPLC or GC-MS, with impurities identified as unreacted intermediates or positional isomers .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy : and NMR (e.g., carbonyl signals at ~160–170 ppm, nitro group absence in NMR) .

- X-ray crystallography : SHELX programs refine single-crystal data to resolve bond lengths/angles and confirm nitro group orientation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the chromene core during synthesis?

- Methodological Answer : The chromene ring forms via a Knoevenagel condensation between a substituted benzaldehyde and Meldrum’s acid, followed by cyclization. Computational studies (DFT) suggest that the nitro group at position 7 stabilizes intermediates through resonance, directing regioselectivity. Kinetic studies under varying pH and temperature reveal rate-limiting steps (e.g., enolization) .

Q. How does the nitro substituent influence the compound’s reactivity and biological activity compared to analogs?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the 4-oxo position, increasing susceptibility to nucleophilic attack (e.g., in Michael additions). In bioactivity studies, nitro-substituted chromenes show 2–3× higher cytotoxicity against cancer cell lines (e.g., IC = 8–12 µM in MCF-7) compared to hydroxyl or methoxy analogs, likely due to improved membrane permeability and redox cycling .

Q. What analytical challenges arise in interpreting spectral data for this compound, and how are they resolved?

- Methodological Answer : Key challenges include:

- Signal overlap in NMR : Aromatic protons near the nitro group (δ 8.2–8.8 ppm) may obscure coupling patterns. Resolution is improved using 2D NMR (COSY, HSQC) .

- Crystallographic disorder : Thermal motion of the ethyl ester group complicates electron density maps. SHELXL refinement with anisotropic displacement parameters resolves this .

- Isomer discrimination : Tandem MS/MS differentiates positional isomers (e.g., 5-nitro vs. 7-nitro) via fragmentation patterns .

Q. How do solvent polarity and reaction conditions affect the compound’s stability and degradation pathways?

- Methodological Answer : In polar aprotic solvents (DMF, DMSO), the compound undergoes hydrolysis of the ester group to carboxylic acid derivatives under basic conditions (t = 2–4 hrs at pH 10). Stability studies (TGA/DSC) show thermal decomposition above 200°C. Degradation products are characterized via LC-MS and IR (e.g., loss of NO group at 1520 cm) .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (40–75%) stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.